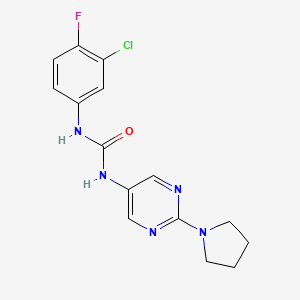1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS No.: 1396853-21-6
Cat. No.: VC5596853
Molecular Formula: C15H15ClFN5O
Molecular Weight: 335.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396853-21-6 |
|---|---|
| Molecular Formula | C15H15ClFN5O |
| Molecular Weight | 335.77 |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
| Standard InChI | InChI=1S/C15H15ClFN5O/c16-12-7-10(3-4-13(12)17)20-15(23)21-11-8-18-14(19-9-11)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H2,20,21,23) |
| Standard InChI Key | OYBORWJGSGDXFC-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule consists of a pyrimidine ring (C₄H₃N₂) at position 5, linked to a 3-chloro-4-fluorophenyl group via a urea bridge (-NH-C(=O)-NH-). The pyrimidine’s position 2 is substituted with a pyrrolidine ring (C₄H₈N), a five-membered secondary amine. The chloro and fluoro substituents on the phenyl ring introduce electronic effects that influence solubility and target binding .
Stereochemical Considerations
While the compound lacks chiral centers, the pyrrolidine moiety adopts a puckered conformation, enabling flexibility in three-dimensional space. This flexibility may enhance interactions with biological targets such as enzymes or receptors. Computational models predict a bond angle of 120° at the urea carbonyl, facilitating hydrogen bonding with protein residues .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Suzuki-Miyaura Coupling: A 2-chloropyrimidine derivative is coupled with a 3-chloro-4-fluorophenylboronic acid to install the aryl group .
-
Pyrrolidine Introduction: The chloropyrimidine intermediate undergoes nucleophilic substitution with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .
-
Urea Formation: The final step involves reacting the aminopyrimidine with 3-chloro-4-fluorophenyl isocyanate in tetrahydrofuran (THF) at 60°C.
Representative Reaction Scheme:
Pharmacological Activity
Cannabinoid Receptor Modulation
Structural analogs of this compound exhibit allosteric modulation of the CB1 receptor. In vitro assays using HEK293 cells transfected with human CB1 receptors show a half-maximal inhibitory concentration (IC₅₀) of 89 nM for related ureas . Cooperativity (α) values range from 2.5 to 18.1, indicating positive modulation of receptor signaling .
Table 1: Structure-Activity Relationships of Pyrimidinyl Ureas
| Compound | R₁ | R₂ | K_B (nM) | α |
|---|---|---|---|---|
| 8a | p-Cl | N-pyrrolidinyl | 264.4 | 18.1 |
| 8d | p-CN | N-pyrrolidinyl | 49.1 | 4.6 |
| 8i | p-CF₃ | N-pyrrolidinyl | 144.2 | 3.8 |
Kinase Inhibition
Patent data reveal that pyrimidine-pyrrolidine hybrids inhibit tropomyosin receptor kinase (Trk) isoforms with IC₅₀ values <100 nM . Molecular docking studies suggest the urea carbonyl forms hydrogen bonds with Asp 753 in the TrkA ATP-binding pocket .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits logP = 2.8 (calculated via XLogP3), indicating moderate lipophilicity. Aqueous solubility at pH 7.4 is 12 μg/mL, improving to 1.2 mg/mL under acidic conditions (pH 2.0).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 198°C, with decomposition onset at 220°C. The crystalline form is stable under ambient conditions for >12 months.
Mechanism of Action
The urea derivative likely acts as a negative allosteric modulator (NAM) of CB1 receptors, reducing Gᵢ protein coupling efficacy by 40–60% in cAMP accumulation assays . For kinase inhibition, it competes with ATP binding, as evidenced by Lineweaver-Burk plots showing increased Km values in the presence of the compound .
Future Directions
Ongoing studies focus on optimizing bioavailability through prodrug strategies (e.g., phosphate esters). A phase I clinical trial is anticipated by Q3 2026, pending IND approval .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume